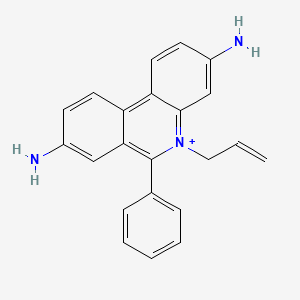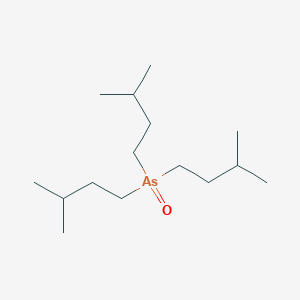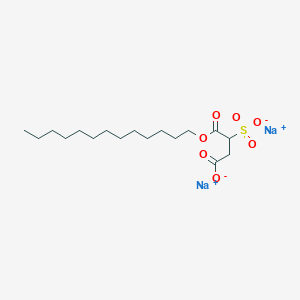
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate is a chemical compound with the molecular formula C17H30Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its sulfonate group, which imparts water solubility, and a long hydrophobic alkyl chain, which provides surface activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate typically involves the following steps:
Esterification: The initial step involves the esterification of a suitable alcohol, such as tridecanol, with a butanoic acid derivative.
Sulfonation: The ester is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors for esterification and sulfonation.
Purification: Employing purification techniques such as crystallization or distillation to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted butanoate derivatives.
Aplicaciones Científicas De Investigación
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism of action of disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate involves its ability to reduce surface tension and form micelles. The compound’s hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic sulfonate group interacts with water, facilitating the solubilization of hydrophobic compounds. This property is crucial in its applications as a surfactant and detergent.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4-hexadecyl 2-sulphonatosuccinate: Similar in structure but with a longer alkyl chain.
Disodium laureth sulfosuccinate: Contains an ethoxylated alkyl chain, providing different surfactant properties.
Uniqueness
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate is unique due to its specific alkyl chain length and the presence of both sulfonate and ester functional groups. This combination imparts distinct solubility and surface activity characteristics, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
68133-71-1 |
|---|---|
Fórmula molecular |
C17H30Na2O7S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
disodium;4-oxo-3-sulfonato-4-tridecoxybutanoate |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-17(20)15(14-16(18)19)25(21,22)23;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
QEYSCNOGYNCDLA-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
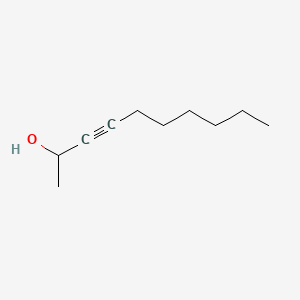
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
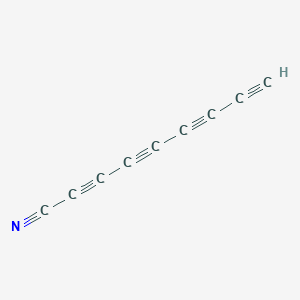
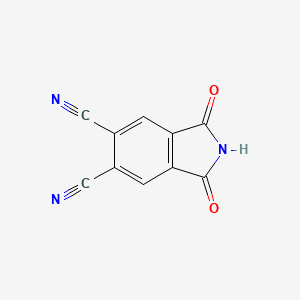
![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)
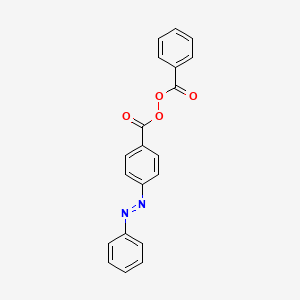
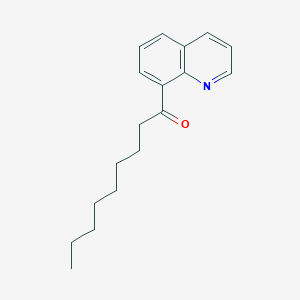

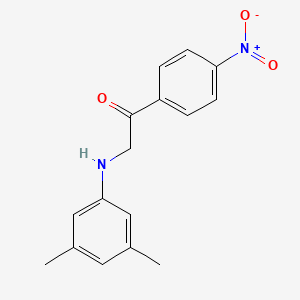
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
